BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Physicochemical profiling LogP Drug-likeness

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (CAS 225504-33-6, MDL MFCD08447442) is a partially saturated, bicyclic heterocycle bearing three free amino groups at positions 2, 4, and 6 of the tetrahydroquinazoline scaffold (C₈H₁₃N₅, MW 179.22 g/mol). It belongs to the 2,4,6-triamino-tetrahydroquinazoline subclass, which is structurally intermediate between fully aromatic quinazoline-2,4,6-triamines and the more extensively studied 2,4-diamino-tetrahydroquinazolines.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
CAS No. 225504-33-6
Cat. No. B3117664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
CAS225504-33-6
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C(=NC(=N2)N)N
InChIInChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13)
InChIKeyKAUXBDSAFRANGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (CAS 225504-33-6): Core Scaffold Overview and Procurement Context


5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (CAS 225504-33-6, MDL MFCD08447442) is a partially saturated, bicyclic heterocycle bearing three free amino groups at positions 2, 4, and 6 of the tetrahydroquinazoline scaffold (C₈H₁₃N₅, MW 179.22 g/mol) [1]. It belongs to the 2,4,6-triamino-tetrahydroquinazoline subclass, which is structurally intermediate between fully aromatic quinazoline-2,4,6-triamines and the more extensively studied 2,4-diamino-tetrahydroquinazolines. The compound is commercially available from multiple suppliers at 95–97% purity and serves primarily as a synthetic building block for peptidomimetic chemistry and as a precursor for DHFR-targeting antifolate derivatives [2].

Why 2,4-Diamino or Aromatic Quinazoline Analogs Cannot Substitute for 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine


The 5,6,7,8-tetrahydroquinazoline-2,4,6-triamine scaffold occupies a distinct physicochemical and functional niche that precludes simple substitution by either its 2,4-diamino analog (lacking the 6-amino group) or its fully aromatic 2,4,6-triaminoquinazoline counterpart. The additional 6-NH₂ group increases the hydrogen-bond donor count from 2 to 3 and acceptor count from 4 to 5 relative to 5,6,7,8-tetrahydroquinazoline-2,4-diamine [1], fundamentally altering both the molecular recognition profile and the number of available derivatization vectors. Meanwhile, the partially saturated tetrahydro ring system imparts a markedly different LogP (−0.50) and conformational flexibility compared to the planar aromatic quinazoline-2,4,6-triamine (LogP 2.12) , making the target compound substantially more hydrophilic and enabling its use as a conformationally restricted arginine side-chain mimetic—a role the rigid aromatic scaffold cannot fulfill [2].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine vs. Closest Analogs


LogP-Based Hydrophilicity: Approximately 120-Fold Greater Aqueous Affinity Than Aromatic 2,4,6-Triaminoquinazoline

The target compound exhibits a calculated LogP of −0.50 (JChem) to −0.543, making it markedly more hydrophilic than its fully aromatic analog 2,4,6-triaminoquinazoline (LogP 2.12) [REFS-1, REFS-2]. This ~2.6 log unit difference corresponds to approximately a 400-fold difference in octanol-water partition coefficient. Even against the 2,4-diamino-tetrahydroquinazoline analog (XLogP3 0.7), the additional 6-amino group depresses LogP by ~1.2 log units—a ~16-fold increase in hydrophilicity [2]. The LogD at physiological pH (7.4) for the target is −2.98, indicating predominant partitioning into aqueous phase under biological assay conditions [1].

Physicochemical profiling LogP Drug-likeness Aqueous solubility

Derivatizable Amino Groups: Three Functionalization Vectors Enable Trisubstituted Library Synthesis vs. Only Two in 2,4-Diamino Analogs

The target compound possesses three free primary amino groups at positions 2, 4, and 6, providing three independent vectors for chemical derivatization—compared to only two amino groups in the widely used 5,6,7,8-tetrahydroquinazoline-2,4-diamine (CAS 1899-40-7) [REFS-1, REFS-2]. This is reflected in the hydrogen-bond donor/acceptor counts: HBD=3/HBA=5 for the triamine vs. HBD=2/HBA=4 for the diamine [REFS-1, REFS-2]. The presence of the 6-NH₂ group specifically enables N6-selective acylation, reductive amination, or sulfonylation to generate 2,4,6-trisubstituted tetrahydroquinazoline libraries that are inaccessible from the 2,4-diamino scaffold [3]. The zero rotatable bonds in the core scaffold (TPSA 103.84 Ų) ensure that all three amino groups are conformationally constrained, providing predictable geometry for structure-based design [1].

Medicinal chemistry Parallel synthesis Building blocks Structure-activity relationship

Peptidomimetic Building Block Validation: N6-Acetyl Derivatives Synthesized as Conformationally Restricted Arginine Mimetics

Marinko et al. (2000) specifically synthesized N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (compound 6) from the 5,6,7,8-tetrahydroquinazoline-2,4,6-triamine scaffold via N-(4-oxocyclohexyl)acetamide as a novel peptidomimetic building block [1]. The same scaffold class was subsequently employed by Peterlin-Mašič et al. (2003) in the design of non-covalent thrombin inhibitors, where the tetrahydroquinazoline ring served as a non-basic, partially saturated P1-arginine side-chain mimetic, achieving in vitro Ki values between 140 and 690 nM for the most potent congeners, with the best compound exhibiting >478-fold selectivity against trypsin [2]. In contrast, the 2,4-diamino analog (lacking the 6-amino handle) cannot generate the equivalent N6-linked arginine mimetic architecture, and the aromatic 2,4,6-triaminoquinazoline cannot adopt the requisite non-planar conformation needed to occupy the thrombin S1 pocket [3].

Peptidomimetics Arginine mimetics Thrombin inhibitors Protease inhibitor design

Scaffold Saturation: sp³-Enriched Tetrahydro Ring Enables Conformational Space Inaccessible to Planar Aromatic Quinazoline-2,4,6-triamines

The 5,6,7,8-tetrahydroquinazoline core of the target compound contains four sp³-hybridized carbon atoms in the saturated ring, yielding a fraction sp³ (Fsp³) of 0.5, compared to 0.0 for the fully aromatic quinazoline-2,4,6-triamine scaffold [1]. This saturation introduces conformational puckering of the cyclohexene ring, enabling chair and half-chair conformations that present the 6-amino group in either pseudo-equatorial or pseudo-axial orientations [2]. The aromatic analog is strictly planar and cannot access these conformational states. This difference is functionally significant: structural studies of tetrahydroquinazoline antifolates bound to DHFR reveal preferential binding of the 6S-equatorial isomer, demonstrating that the saturated scaffold's stereochemistry directly impacts target recognition [3]. The aromatic scaffold cannot recapitulate this stereochemical discrimination.

Conformational analysis Scaffold diversity Molecular recognition Fraction sp³

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with Defined Purity Grades for Reproducible Research

The compound is stocked by multiple independent suppliers with defined purity grades: Enamine (EN300-87225, 95%), Leyan (Cat# 1355304, 95%), AChemBlock (Cat# S76578, 97%), and Santa Cruz Biotechnology (sc-351045, purity not explicitly listed on label; 1 g at $772, 5 g at $2,310) [REFS-1, REFS-2, REFS-3]. In contrast, the closely related 5,6,7,8-tetrahydroquinazoline-2,4-diamine (CAS 1899-40-7) is more widely stocked but lacks the critical 6-amino functionalization handle. The aromatic 2,4,6-triaminoquinazoline (CAS 13741-90-7) is less commonly stocked and typically offered without LogP characterization data. The MDL number MFCD08447442 and the computed LogP (−0.543) and TPSA (103.84 Ų) are cross-validated across independent databases (Chembase, Leyan), providing procurement-grade identity confirmation [REFS-1, REFS-2].

Chemical procurement Building blocks Purity specification Vendor comparison

Evidence-Backed Application Scenarios for 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine Procurement


Synthesis of Conformationally Restricted Arginine Side-Chain Mimetics for Serine Protease Inhibitor Programs

The validated synthetic route from this scaffold to N6-acetyl and N6-functionalized tetrahydroquinazoline derivatives [1] directly supports its use in designing non-covalent thrombin and factor Xa inhibitors. The 6-amino group serves as the critical attachment point for linking the tetrahydroquinazoline P1-mimetic to P2-P3 peptidomimetic surrogates, a strategy that yielded thrombin inhibitors with Ki values of 140–690 nM and >478-fold selectivity over trypsin [2]. The 2,4-diamino analog cannot support this design because it lacks the 6-amino tether.

Precursor for 2,4,6-Trisubstituted Tetrahydroquinazoline DHFR Inhibitor Libraries

The three amino groups enable parallel synthesis of 2,4,6-trisubstituted libraries targeting dihydrofolate reductase from pathogenic organisms. While the fully aromatic quinazoline-2,4,6-triamine derivatives (compounds 1–9 in Mendoza-Martínez et al., 2015) demonstrated in vitro activity against T. cruzi, L. mexicana, and P. berghei that was superior to reference drugs nifurtimox, benznidazole, and glucantime [3], these aromatic compounds lack the conformational flexibility of the tetrahydro scaffold. Starting from the target compound, researchers can access both N6-substituted and fully trisubstituted analogs in a single scaffold, exploring stereochemical and conformational SAR that is inaccessible from the planar aromatic series [4].

Physicochemical Reference Standard for Computational logP/logD Model Calibration in Heterocyclic Amine Series

With cross-validated LogP (−0.50 to −0.543) and LogD₇.₄ (−2.98) values from independent sources, and a well-defined structure with zero rotatable bonds, this compound serves as a calibration standard for validating in silico prediction models (JChem, XLogP3, MoKa) applied to polyamino-heterocyclic chemical space [5]. The large LogP gap versus its aromatic analog (ΔLogP ≈ 2.6) provides a sensitive test case for distinguishing saturation effects in partition coefficient predictions.

Scaffold for Exploring C6-Stereochemistry Effects on DHFR Binding Selectivity

Structural studies have established that tetrahydroquinazoline antifolates exhibit stereochemistry-dependent binding to DHFR isoforms, with the 6S-equatorial isomer preferentially bound in both human and P. carinii DHFR active sites [4]. The target compound, as the unsubstituted parent triamine, provides a synthetic entry point for generating enantiomerically enriched or resolved 6-substituted derivatives to systematically probe the stereochemical determinants of species-selective DHFR inhibition—a research direction not addressable with the achiral, planar aromatic quinazoline scaffold.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.